N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine
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Overview
Description
N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of Substituents: The chlorophenyl and trifluoromethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields.
Final Assembly: The propane-1,3-diamine moiety is attached through a coupling reaction, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:
Inhibition of Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, altering cellular signaling pathways.
Ion Channel Interaction: The compound can modulate ion channel activity, affecting cellular excitability and function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but differs in the core structure and functional groups.
2-Fluorodeschloroketamine: Contains a fluorophenyl group and is structurally related but has different pharmacological properties.
Uniqueness
N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is unique due to its specific combination of substituents and the pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N'-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4/c15-10-4-2-9(3-5-10)11-8-12(14(16,17)18)22-13(21-11)20-7-1-6-19/h2-5,8H,1,6-7,19H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQGIMUSBVXASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NCCCN)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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